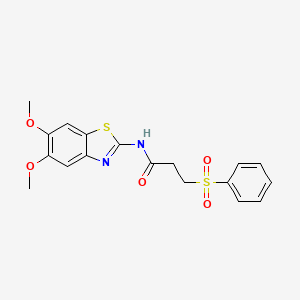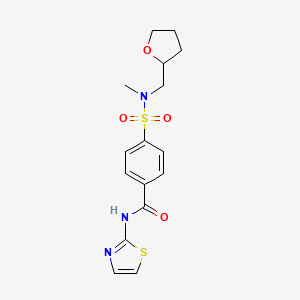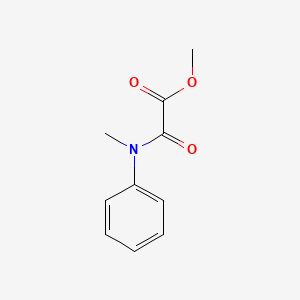
N-(1-cyanocyclohexyl)-2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclohexyl)-2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide, commonly known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. CX-5461 has gained attention in recent years due to its potential as an anti-cancer agent, specifically in the treatment of solid tumors.
Mécanisme D'action
CX-5461 works by inhibiting Pol I transcription, which is responsible for the transcription of rDNA. Inhibition of Pol I transcription leads to a decrease in ribosome biogenesis and protein synthesis, ultimately resulting in cell death.
Biochemical and Physiological Effects
Studies have shown that CX-5461 has a number of biochemical and physiological effects. CX-5461 has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis. CX-5461 has also been shown to increase the sensitivity of cancer cells to DNA-damaging agents, such as cisplatin.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CX-5461 is its selectivity for cancer cells, which allows for targeted therapy. However, there are limitations to its use in lab experiments. CX-5461 has poor solubility in aqueous solutions, which can lead to difficulties in dosing and administration. Additionally, CX-5461 has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are a number of future directions for research on CX-5461. One area of interest is the development of combination therapies, which could enhance the effectiveness of CX-5461. Additionally, research is needed to better understand the mechanisms of resistance to CX-5461 and to develop strategies to overcome resistance. Finally, further research is needed to determine the safety and efficacy of CX-5461 in clinical trials.
Méthodes De Synthèse
The synthesis of CX-5461 involves a series of chemical reactions, starting with the reaction of 1-cyanocyclohexane with 2,4-dichloro-5-nitropyrimidine to form N-(1-cyanocyclohexyl)-2,4-dichloro-5-nitropyrimidine. This intermediate is then reacted with ethyl 4-amino-2,5-dioxo-4-phenylimidazolidine-1-carboxylate to form N-(1-cyanocyclohexyl)-2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide, the final product.
Applications De Recherche Scientifique
CX-5461 has been the subject of numerous scientific studies, with a focus on its potential as an anti-cancer agent. Research has shown that CX-5461 selectively targets cancer cells, specifically those with high levels of ribosomal DNA (rDNA) transcription. CX-5461 has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells.
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-2-20(15-9-5-3-6-10-15)17(26)24(18(27)23-20)13-16(25)22-19(14-21)11-7-4-8-12-19/h3,5-6,9-10H,2,4,7-8,11-13H2,1H3,(H,22,25)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIANUOTGLXVFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)CC(=O)NC2(CCCCC2)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[(1R)-1-Hydroxyethyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2533310.png)
![(2Z)-2-[(2-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2533312.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2533314.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-methyl}benzenol](/img/structure/B2533317.png)

![N-(4-fluorophenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2533321.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,4-dimethoxy-N-methylbenzamide](/img/structure/B2533323.png)
![Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2533324.png)



